REACTION_SMILES
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[N+:19]([c:20]1[cH:21][cH:22][c:23]([C:24]([C:25]([C:26](=[O:27])[c:28]2[cH:29][cH:30][c:31]([N+:32]([O-:33])=[O:34])[cH:35][cH:36]2)([CH2:37][NH2:38])[OH:39])=[O:40])[cH:41][cH:42]1)([O-:43])=[O:44].[N+:7](=[O:8])([O-:9])[c:10]1[cH:11][cH:12][c:13]([C:14](=[O:15])[Cl:16])[cH:17][cH:18]1.[NH2:1][CH2:2][CH2:3][OH:4].[Na+:6].[OH-:5]>>[NH:1]([CH2:2][CH2:3][OH:4])[C:14]([c:13]1[cH:12][cH:11][c:10]([N+:7](=[O:8])[O-:9])[cH:18][cH:17]1)=[O:15]
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Name
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NCC(O)(C(=O)c1ccc([N+](=O)[O-])cc1)C(=O)c1ccc([N+](=O)[O-])cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC(O)(C(=O)c1ccc([N+](=O)[O-])cc1)C(=O)c1ccc([N+](=O)[O-])cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O=C(Cl)c1ccc([N+](=O)[O-])cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Type
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product
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Smiles
|
O=C(NCCO)c1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |